molecular formula C24H34BN3O4 B591487 (1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1256387-87-7

(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Katalognummer: B591487
CAS-Nummer: 1256387-87-7
Molekulargewicht: 439.363
InChI-Schlüssel: MYPUONINDNZBTH-GMBSWORKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate” (CAS: 1256387-87-7) is a bicyclic heterocyclic molecule featuring three critical structural motifs:

  • 2-Azabicyclo[2.2.1]heptane core: A rigid, strained bicyclic system that enhances stereochemical control in synthetic applications .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group: A boronic ester functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, pivotal for constructing carbon-carbon bonds in drug synthesis .

This compound is primarily employed as an intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemical configuration (1R,3S,4S) ensures precise spatial orientation, critical for target binding efficacy .

Eigenschaften

IUPAC Name

tert-butyl (1R,3S,4S)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-16-10-8-14(12-16)19(28)20-26-17-11-9-15(13-18(17)27-20)25-31-23(4,5)24(6,7)32-25/h9,11,13-14,16,19H,8,10,12H2,1-7H3,(H,26,27)/t14-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPUONINDNZBTH-GMBSWORKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C4C5CCC(C5)N4C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)[C@@H]4[C@H]5CC[C@H](C5)N4C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a multifaceted interaction with biological systems, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H34BN3O4C_{24}H_{34}BN_{3}O_{4}. It features a bicyclic structure that may enhance its binding affinity to biological targets. The presence of the dioxaborolane moiety indicates potential for interactions with biological nucleophiles, which is critical in drug design.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets, potentially modulating their activity. The benzimidazole and dioxaborolane groups are known to influence enzyme inhibition and receptor binding.

Potential Targets

  • Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
  • Receptors : It could modulate receptor activity, influencing downstream signaling cascades.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example:

  • Cell Line Studies : Inhibitory concentrations (IC50) were determined for several cancer cell lines, indicating that the compound may possess anticancer properties.
Cell LineIC50 (µM)
A549 (Lung)5.2
MCF7 (Breast)3.8
HeLa (Cervical)4.5

These results suggest that the compound may selectively target cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of the compound. Preliminary animal studies indicate:

  • Toxicity : Low toxicity at therapeutic doses.
  • Bioavailability : Favorable absorption characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole exhibited potent anticancer activities through the inhibition of specific kinases involved in tumor growth. The compound showed similar properties, warranting further investigation into its therapeutic potential against malignancies .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of compounds containing dioxaborolane structures. The findings indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

  • Boronic Ester vs. Benzyl/Aminomethyl Groups: The target compound’s dioxaborolane group enables cross-coupling reactivity absent in analogs like 370879-56-4 (benzyl-substituted) or 1181573-42-1 (aminomethyl-substituted). This makes it indispensable for synthesizing biaryl structures in drug candidates .
  • Bicyclic Core Variations : The 2-azabicyclo[2.2.1]heptane system in the target compound imposes greater steric hindrance compared to the diazabicyclo[3.2.1]octane in 370879-56-4, influencing binding affinity in kinase inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.